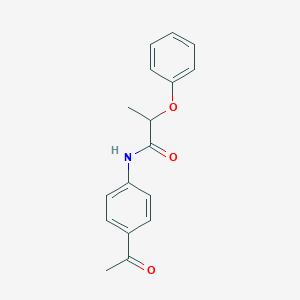

N-(4-acetylphenyl)-2-phenoxypropanamide

Description

N-(4-Acetylphenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a 4-acetylphenyl group attached to a phenoxypropanamide backbone. Its synthesis typically involves chloroacetylation of 4-aminoacetophenone, followed by reactions with phenoxypropanamide precursors under basic conditions (e.g., sodium ethoxide in ethanol) . This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing heterocyclic derivatives like pyridin-2-ones and thiophene carboxamides .

Properties

CAS No. |

335205-02-2 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C17H17NO3/c1-12(19)14-8-10-15(11-9-14)18-17(20)13(2)21-16-6-4-3-5-7-16/h3-11,13H,1-2H3,(H,18,20) |

InChI Key |

VXSKWDQFWQTRKZ-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Structure : Features a 3-chlorophenethyl group and a 4-isobutylphenyl substituent.

- Synthesis: Prepared via reaction of 2-(3-chlorophenyl)ethylamine with 2-(4-isobutylphenyl)propanoyl chloride, yielding a chlorine-containing ibuprofen analog .

- The chlorine atom may increase metabolic stability .

(2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

- Structure : Contains a nitro group and trifluoromethyl substituent on the phenyl ring, along with a hydroxy-methyl side chain.

- The hydroxy group improves solubility compared to the acetylphenyl derivative .

Functional Group Modifications in the Propanamide Chain

N-{4-[(Isopropylamino)sulfonyl]phenyl}-2-(4-isopropylphenoxy)acetamide

- Structure: Includes isopropyl sulfamoyl and phenoxy groups.

- Key Differences: The sulfamoyl group introduces hydrogen-bonding capacity and acidity, which could enhance interactions with biological targets like enzymes or receptors.

N-(4-Cyano-3-trifluoromethylphenyl)-3-ferrocenylmethoxy-2-hydroxy-2-methyl-propanamide

- Structure: Incorporates a ferrocenylmethoxy group and cyano-trifluoromethylphenyl substituent.

- Key Differences: The ferrocene moiety introduces redox activity, enabling applications in electrochemistry or anticancer therapies. The cyano group enhances dipole interactions, affecting solubility and crystallinity .

Heterocyclic Derivatives

Pyridin-2-one Derivatives (e.g., Compound 3 and 5)

- Synthesis: Derived from N-(4-acetylphenyl)-2-cyanoacetamide via condensation with arylidene malononitrile, yielding pyridin-2-ones with dimethylaminophenyl and dicarbonitrile groups .

- Key Differences: The pyridin-2-one core introduces aromaticity and planar geometry, favoring π-π stacking interactions. Yields (65–75%) suggest higher synthetic efficiency compared to non-heterocyclic analogs .

Implications for Research and Development

- Pharmacological Potential: Compounds with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show promise in targeting enzymes like cyclooxygenases .

- Material Science : Ferrocene-containing derivatives may advance electrochemical sensor development .

- Synthetic Efficiency : Pyridin-2-one derivatives demonstrate higher yields, suggesting scalability for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.